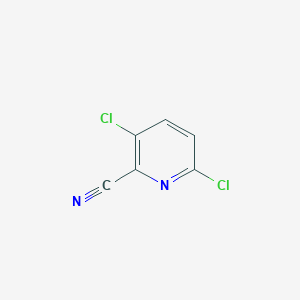

3,6-Dichloropicolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSVHZPQZBOZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352535 | |

| Record name | 3,6-Dichloropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702-18-7 | |

| Record name | 3,6-Dichloropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,6-dichloropicolinonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The document details reaction mechanisms, experimental protocols, and quantitative data, presented in a clear and structured format to facilitate understanding and application in a research and development setting.

Introduction

This compound, also known as 3,6-dichloro-2-cyanopyridine, is a valuable building block in organic synthesis. Its unique substitution pattern on the pyridine ring makes it a crucial precursor for a variety of complex molecules with biological activity. This guide will explore the two principal methods for its synthesis: the reductive dechlorination of a polychlorinated precursor and a multi-step pathway involving N-oxidation, cyanation, and deoxygenation.

Synthesis Pathway 1: Reductive Dechlorination of 3,4,5,6-Tetrachloro-2-cyanopyridine

This pathway offers a direct route to this compound through the selective removal of chlorine atoms from a readily available starting material.

Reaction Scheme and Mechanism

The synthesis proceeds via the reduction of 3,4,5,6-tetrachloro-2-cyanopyridine using a metal reductant, typically zinc or manganese, in an organic solvent.[1] The reaction selectively removes the chlorine atoms at the 4 and 5 positions of the pyridine ring.

Caption: Reductive dechlorination of 3,4,5,6-tetrachloro-2-cyanopyridine.

The proposed mechanism for this selective reductive dechlorination involves a series of single-electron transfers from the metal surface to the tetrachloropicolinonitrile molecule. This electron transfer likely forms a radical anion intermediate. The increased electron density in the pyridine ring facilitates the cleavage of the carbon-chlorine bonds. The selectivity for the removal of the C4 and C5 chlorine atoms is attributed to the electronic effects of the electron-withdrawing cyano group at the C2 position and the nitrogen atom in the ring, which influence the electron distribution and the relative stability of the potential intermediates.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of this compound via reductive dechlorination.

| Starting Material | Reductant | Solvent | Temperature (°C) | Molar Ratio (Substrate:Reductant) | Yield (%) | Reference |

| 3,4,5,6-Tetrachloro-2-cyanopyridine | Zinc (dust) | Dimethylformamide | 125 | 1:3 | 92 | [1] |

| 3,4,5,6-Tetrachloro-2-cyanopyridine | Manganese | Aliphatic Amine | 64-125 | 1:3-10 | Up to 92 | [1] |

Experimental Protocol

The following protocol is based on the procedure described in the cited patent literature.[1]

Materials:

-

3,4,5,6-Tetrachloro-2-cyanopyridine

-

Zinc dust

-

Dimethylformamide (DMF)

-

Methylene chloride

-

Hexane

Procedure:

-

To a flask equipped with a stirrer and a reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine (0.01 mol) and zinc dust (0.03 mol) in dimethylformamide (15 ml).

-

Heat the mixture at 125°C for 90 minutes with stirring.

-

After cooling, extract the reaction mixture with methylene chloride.

-

The crude product can be purified by recrystallization from hexane to yield this compound.

Synthesis Pathway 2: Multi-step Synthesis from 2,3,6-Trichloropyridine

This pathway involves a sequence of three reactions to transform 2,3,6-trichloropyridine into the target molecule.

Overall Reaction Scheme

Caption: Multi-step synthesis of this compound.

Step 1: N-Oxidation of 2,3,6-Trichloropyridine

Reaction Scheme and Mechanism

The first step is the oxidation of the nitrogen atom of the pyridine ring to form the corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide, often in the presence of an acid or a catalyst.

The mechanism involves the protonation of the pyridine nitrogen, making it more susceptible to nucleophilic attack by the oxidizing agent. The subsequent steps involve the transfer of an oxygen atom to the nitrogen and the elimination of a water molecule.

Quantitative Data

| Starting Material | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,3,6-Trichloropyridine | Hydrogen peroxide (30%) | Glacial acetic acid, Molybdenum trioxide | 80 | 90 | |

| 2,3,6-Trichloropyridine | Hydrogen peroxide (50%) | Glacial acetic acid, Molybdenum trioxide | 80 | 85.6 |

Experimental Protocol

Materials:

-

2,3,6-Trichloropyridine

-

Glacial acetic acid

-

Molybdenum trioxide

-

Hydrogen peroxide (30% or 50%)

Procedure:

-

Dissolve 2,3,6-trichloropyridine (0.1 mol) in glacial acetic acid and add a catalytic amount of molybdenum trioxide.

-

Heat the mixture to 80°C.

-

Slowly add hydrogen peroxide (0.12 mol of 30% solution or equivalent) dropwise.

-

Maintain the reaction at 80°C until completion, monitored by a suitable analytical technique (e.g., TLC or GC).

-

After completion, filter off the catalyst.

-

Concentrate the filtrate to remove acetic acid and obtain the 2,3,6-trichloropyridine N-oxide product.

Step 2: Cyanation of 2,3,6-Trichloropyridine N-oxide

Reaction Scheme and Mechanism

The N-oxide intermediate is then cyanated to introduce the cyano group at the 2-position. This reaction is a nucleophilic aromatic substitution where the N-oxide group activates the pyridine ring for attack by the cyanide ion.

The mechanism is believed to proceed through the formation of an intermediate adduct, followed by the elimination of a chloride ion and subsequent rearrangement to yield the 2-cyano-3,6-dichloropyridine N-oxide.

Quantitative Data

| Starting Material | Cyanating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,3,6-Trichloropyridine N-oxide | Sodium Cyanide | DMF | 80-90 | 90.3 |

Experimental Protocol

Materials:

-

2,3,6-Trichloropyridine N-oxide

-

Sodium Cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Dissolve 2,3,6-trichloropyridine N-oxide (0.2 mol) in DMF.

-

Add sodium cyanide (0.26 mol).

-

Heat the reaction mixture to 80-90°C and maintain until the reaction is complete.

-

After the reaction, remove the solvent by rotary evaporation.

-

Recrystallize the residue from ethanol to obtain 2-cyano-3,6-dichloropyridine N-oxide.

Step 3: Deoxygenation of 2-Cyano-3,6-dichloropyridine N-oxide

Reaction Scheme and Mechanism

The final step is the removal of the oxygen atom from the N-oxide to yield the desired this compound. This is typically accomplished using a reducing agent such as phosphorus trichloride (PCl₃).

The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom of PCl₃, forming an intermediate which then undergoes rearrangement and elimination to give the deoxygenated pyridine and phosphoryl chloride (POCl₃).

Quantitative Data

| Starting Material | Deoxygenating Agent | Temperature (°C) | Yield (%) | Reference |

| 2-Cyano-3,6-dichloropyridine N-oxide | Phosphorus trichloride (PCl₃) | 75 | Not specified, but part of a high-yielding overall process |

Experimental Protocol

Materials:

-

2-Cyano-3,6-dichloropyridine N-oxide

-

Phosphorus trichloride (PCl₃)

-

Ice water

Procedure:

-

Mix 2-cyano-3,6-dichloropyridine N-oxide (0.2 mol) with phosphorus trichloride.

-

Heat the mixture to 75°C and maintain until the reaction is complete.

-

After the reaction, remove the excess phosphorus trichloride.

-

Carefully add the residue to ice water, which will cause the product to precipitate.

-

Filter the solid to obtain this compound.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Sodium Cyanide (NaCN) and Potassium Cyanide (KCN): These are highly toxic substances. Avoid contact with skin, eyes, and inhalation of dust.[2][3] In case of contact, wash the affected area immediately and seek urgent medical attention.[4] Cyanide salts react with acids to produce highly toxic hydrogen cyanide gas.

-

Phosphorus Trichloride (PCl₃): This is a corrosive and toxic chemical that reacts violently with water. Handle with extreme care, using appropriate personal protective equipment, including gloves and eye protection.

-

Chlorinated Pyridines: These compounds can be toxic and should be handled with care to avoid exposure.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has detailed two robust and scalable synthetic pathways for the preparation of this compound. The choice of pathway will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Both methods, when performed with the necessary safety precautions, provide efficient routes to this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Chemical and physical properties of 3,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential biological activities of 3,6-Dichloropicolinonitrile, more systematically named 3,5-Dichloro-2-cyanopyridine. This document consolidates available data to serve as a valuable resource for professionals in research and drug development. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Chemical and Physical Properties

This compound, also known as 3,5-Dichloro-2-cyanopyridine or 3,5-Dichloropyridine-2-carbonitrile[1], is a halogenated pyridine derivative. Its chemical structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a nitrile group at position 2.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| Systematic Name | 3,5-Dichloro-2-cyanopyridine | [2] |

| Synonyms | This compound, 3,5-Dichloropicolinonitrile, 3,5-Dichloropyridine-2-carbonitrile | [1][3] |

| CAS Number | 85331-33-5 | [1] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1][2] |

| Molecular Weight | 173.00 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 100.0 to 104.0 °C | [4] |

| Boiling Point | 271.9 ± 35.0 °C (Predicted) | [5] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Sparingly soluble in water | [6] |

Synthesis Protocols

Several synthetic routes for 3,5-Dichloro-2-cyanopyridine have been reported. A common method involves the cyanation of a dichloropyridine derivative.

Synthesis from 3,5-Dichloropyridine 1-oxide

A general and detailed procedure for the synthesis of 2-cyano-3,5-dichloropyridine involves the reaction of 3,5-dichloropyridine 1-oxide with trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride.[7]

Experimental Protocol:

-

To a solution of 3,5-dichloropyridine 1-oxide (26 g, 0.158 mol) in 80 mL of dichloromethane, sequentially add trimethylsilyl cyanide (21.8 mL, 0.174 mol) and dimethylcarbamoyl chloride (14.6 mL, 0.158 mol).[7]

-

Stir the reaction mixture at room temperature for 48 hours.[7]

-

Upon completion of the reaction, add 100 mL of a 10% aqueous sodium bicarbonate (NaHCO₃) solution and stir vigorously for 10 minutes.[7]

-

Separate the organic and aqueous phases. Extract the aqueous phase once with dichloromethane.[7]

-

Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.[7]

-

Collect the target fraction, concentrate, and recrystallize from a small amount of methanol to yield 2-cyano-3,5-dichloropyridine (11 g, 40.2% yield) with a melting point of 102 °C.[7]

Caption: Synthesis workflow for 3,5-Dichloro-2-cyanopyridine.

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and characterization of 3,5-Dichloro-2-cyanopyridine.

Table 2: Summary of Spectral Data

| Technique | Data | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H, C=N, C=C, and C-Cl stretching vibrations. | [2] |

| Raman Spectroscopy | Complementary vibrational data to IR spectroscopy. | [2] |

| ¹H NMR Spectroscopy | Data not available in detail. | |

| ¹³C NMR Spectroscopy | Data not available in detail. | |

| Mass Spectrometry | Data not available in detail. |

Potential Biological Activity

The biological activities of 3,5-Dichloro-2-cyanopyridine have not been extensively reported. However, the cyanopyridine scaffold is present in various biologically active molecules, suggesting potential for this compound in drug discovery.

Derivatives of cyanopyridine have been investigated for a range of therapeutic applications, including as anticancer agents.[8] Some studies have shown that cyanopyridine-based compounds can exhibit inhibitory activity against enzymes such as kinases, which are critical in cancer cell signaling pathways. For instance, certain cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2. While these findings relate to derivatives, they highlight the potential of the core cyanopyridine structure in the development of novel therapeutics.

Further research, including cytotoxicity screening and enzyme inhibition assays, is necessary to elucidate the specific biological activities and potential mechanisms of action of 3,5-Dichloro-2-cyanopyridine.

Conclusion

3,5-Dichloro-2-cyanopyridine is a readily synthesizable halogenated pyridine derivative with well-defined physical properties. While its spectral characterization is partially documented, a complete analysis including detailed NMR and mass spectrometry data would be beneficial for future research and development. The known biological activities of related cyanopyridine compounds suggest that 3,5-Dichloro-2-cyanopyridine may be a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation of the existing knowledge on this compound, intended to facilitate further investigation by researchers and scientists in the field.

References

- 1. 3,5-Dichloro-2-cyanopyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 2. 3,5-Dichloro-2-cyanopyridine | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 3-Cyanopyridine(100-54-9) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 | FD06012 [biosynth.com]

- 7. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 [chemicalbook.com]

- 8. jocpr.com [jocpr.com]

Spectroscopic data analysis of 3,6-Dichloropicolinonitrile (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3,6-Dichloropicolinonitrile, a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive structural characterization. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, analysis, and drug development.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₆H₂Cl₂N₂, is a disubstituted pyridine derivative. The strategic placement of two chlorine atoms and a nitrile group on the pyridine ring results in a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Molecular Structure:

Solubility Profile of 3,6-Dichloropicolinonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility of 3,6-Dichloropicolinonitrile, a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals. A comprehensive review of publicly available literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Consequently, this document focuses on delivering detailed, established experimental protocols to enable researchers to determine these critical values. The methodologies outlined, primarily the gravimetric method, are robust and widely accepted for generating accurate and reproducible solubility data. This guide also includes a visual representation of the experimental workflow to facilitate procedural understanding and implementation.

Introduction to this compound

This compound, also known by its systematic IUPAC name 3,6-dichloropyridine-2-carbonitrile, is a chlorinated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, makes it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a fundamental physical property that governs its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is therefore essential for process optimization and the successful development of downstream products.

Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in a range of organic solvents. The information available is qualitative in nature.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility |

| Polar Aprotic Solvents (e.g., Dimethylformamide) | Reported to have high solubility. |

| Alcohols (e.g., Ethanol, Methanol) | Reported to be soluble. |

| Halogenated Solvents (e.g., Dichloromethane) | Expected to be soluble. |

| Aromatic Hydrocarbons (e.g., Toluene) | Solubility is likely, but may be lower than in polar solvents. |

| Ethers (e.g., Diethyl ether) | Expected to have some degree of solubility. |

| Non-polar Solvents (e.g., Heptane, Hexane) | Expected to have low solubility. |

| Water | Reported to have low solubility. |

Note: The information in this table is based on general chemical principles and qualitative statements found in the literature for structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a given solvent. It involves the preparation of a saturated solution, followed by the separation and quantification of the dissolved solute.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Constant temperature bath

-

Sealed vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed glass vials for filtrate collection

-

Vacuum oven or rotary evaporator

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifugation of the sample can be performed.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled vial. This step is critical to remove any remaining solid particles.

-

-

Solvent Evaporation:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the filtrate under controlled conditions. This can be achieved using a gentle stream of nitrogen, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute, or a rotary evaporator.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, dry the vial containing the solid residue to a constant weight in a vacuum oven.

-

Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ ( \text{Mass of vial with dried solute} - \text{Mass of empty vial} ) / \text{Volume of filtrate collected (mL)} ] * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Unveiling 3,6-Dichloropicolinonitrile: A Technical Guide to its Historical Context, Discovery, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropicolinonitrile, a halogenated pyridine derivative, holds a significant position in the landscape of synthetic chemistry, primarily recognized for its role as a key intermediate in the production of agricultural chemicals. This technical guide provides an in-depth exploration of the historical context surrounding its discovery, detailed experimental protocols for its synthesis, and an overview of its applications. The information is curated to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Historical Context and Discovery

The documented history of this compound is closely tied to the development of pyridyl-based herbicides. While the exact date of its first synthesis remains elusive in publicly accessible records, a significant milestone in its documented history is a Soviet patent (SU1728241A1) filed in 1990. This patent detailed a method for the synthesis of 3,6-dichloro-2-cyanopyridine (an alternative name for this compound) and explicitly mentioned its utility in the manufacturing of the herbicide Lontrel®, the active ingredient of which is clopyralid (3,6-dichloropicolinic acid).[1] This indicates that by the late 1980s, the compound's importance as a precursor to this class of herbicides was well-established.

The development of picolinic acid herbicides, which function as synthetic auxins, was a significant area of research in agrochemicals.[2][3][4][5] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted broadleaf weeds.[2][4][5] The synthesis of clopyralid from this compound highlights the nitrile group's role as a convenient precursor to a carboxylic acid moiety through hydrolysis.

While its primary historical application lies in the agrochemical sector, the pyridine and nitrile functionalities are prevalent in many pharmaceutically active molecules.[6][7][8] Pyridine rings are a common scaffold in drug discovery, and the nitrile group can act as a key pharmacophore or a versatile synthetic handle.[6][7][8] However, specific drug development programs directly utilizing this compound as a starting material are not extensively documented in the public domain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂N₂ |

| Molecular Weight | 173.00 g/mol |

| CAS Number | 1702-18-7 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98-102 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as dimethylformamide. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A prominent method, detailed in Soviet patent SU1728241A1, involves the reduction of 3,4,5,6-tetrachloro-2-cyanopyridine.[1]

Method 1: Reductive Dechlorination of 3,4,5,6-Tetrachloro-2-cyanopyridine[1]

Materials:

-

3,4,5,6-Tetrachloro-2-cyanopyridine

-

Zinc dust or Manganese

-

Organic solvent (e.g., dimethylformamide, aliphatic amine, alcohol, or carboxylic acid amide)

-

Methylene chloride (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

To a reaction flask equipped with a stirrer and a reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine.

-

Add an organic solvent, such as dimethylformamide.

-

Add a reducing agent, such as zinc dust or manganese, in a molar ratio of 1:(3-10) (tetrachlorocyanopyridine:metal).

-

Heat the reaction mixture to a temperature between 64-125 °C and maintain for approximately 1.5 hours.

-

After the reaction is complete, cool the mixture and extract the product with methylene chloride.

-

The crude product can be purified by recrystallization from hexane to yield 3,6-dichloro-2-cyanopyridine.

Quantitative Data from Patent Example: [1]

| Reactant | Amount (moles) |

| 3,4,5,6-Tetrachloro-2-cyanopyridine | 0.01 |

| Zinc dust | 0.03 |

| Dimethylformamide | 15 ml |

| Reaction Temperature | 125 °C |

| Reaction Time | 90 minutes |

| Yield | up to 92% |

Logical Relationship of Synthesis

The synthesis described above follows a clear logical progression from a more halogenated precursor to the desired dichlorinated product.

Caption: Reductive dechlorination of tetrachlorocyanopyridine.

Applications

Agrochemicals

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide clopyralid (3,6-dichloropicolinic acid).[1] The nitrile group is hydrolyzed to a carboxylic acid to produce the final active ingredient. Clopyralid is a selective herbicide effective against broadleaf weeds.[5][9]

The overall transformation can be visualized as follows:

Caption: Synthesis of Clopyralid from this compound.

Potential in Drug Discovery

While direct applications in marketed drugs are not readily apparent, the structural motifs within this compound are of interest to medicinal chemists. The substituted pyridine core is a "privileged scaffold" in drug discovery, appearing in numerous bioactive compounds with a wide range of therapeutic activities.[7][8] The two chlorine atoms can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding to biological targets. The nitrile group is a versatile functional group that can participate in various chemical transformations to build more complex molecules. It can also act as a hydrogen bond acceptor or be bioisosterically replaced to modulate a compound's properties.[6]

Given the broad biological activities of pyridine and picolinonitrile derivatives, this compound could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is needed to explore its utility in this area.

Signaling Pathways of Related Compounds

The herbicidal action of clopyralid, derived from this compound, is mediated through the disruption of the auxin signaling pathway in plants.[2][4][5]

Caption: Disruption of auxin signaling by clopyralid.

Conclusion

This compound is a valuable chemical intermediate with a history rooted in the development of modern herbicides. Its synthesis, primarily through the dechlorination of a tetrachlorinated precursor, is well-documented. While its direct application in drug development is not as established, its structural features—a dichlorinated pyridine ring and a nitrile group—make it a potentially useful building block for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of this compound for researchers and professionals, encouraging further exploration into its synthetic utility and potential biological applications.

References

- 1. SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google Patents [patents.google.com]

- 2. www1.agric.gov.ab.ca [www1.agric.gov.ab.ca]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invasive.org [invasive.org]

- 5. invasive.org [invasive.org]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of 3,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloropicolinonitrile, a synthetic picolinonitrile derivative, is postulated to function as a pro-herbicide with a mechanism of action rooted in the disruption of plant hormonal signaling. This technical guide delineates the putative molecular cascade initiated by this compound, drawing upon the well-established mechanism of its cognate acid, 3,6-Dichloropicolinic acid, and the broader class of picolinate-based auxin mimic herbicides. The primary mode of action involves the metabolic conversion of the nitrile to its carboxylic acid form, which then acts as a synthetic auxin. This mimicry leads to the specific recognition and binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX 5 (AFB5), a key component of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This interaction triggers the ubiquitination and subsequent proteasomal degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, unleashing a cascade of unregulated gene expression that culminates in phytotoxicity and plant death. This guide provides a comprehensive overview of the signaling pathway, detailed hypothetical experimental protocols for its investigation, and quantitative data extrapolated from related compounds to serve as a foundational resource for researchers in herbicide development and plant biology.

Introduction

The picolinate class of herbicides has long been a cornerstone of modern agriculture, offering selective control of broadleaf weeds. Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants. While the herbicidal properties of picolinic acids are well-documented, the precise role and mechanism of their nitrile precursors, such as this compound, are less directly characterized. It is widely hypothesized that the nitrile moiety serves as a bio-activatable group, undergoing enzymatic hydrolysis to the active carboxylic acid within the target plant. This guide focuses on the presumed mechanism of action of this compound, presenting a detailed model based on the known interactions of picolinate herbicides with the plant auxin signaling pathway.

Proposed Mechanism of Action: An Auxin Mimicry Cascade

The herbicidal activity of this compound is believed to be initiated following its conversion to 3,6-Dichloropicolinic acid. This active metabolite then functions as a persistent and potent mimic of natural auxin.

The Core Signaling Pathway

The central mechanism involves the hijacking of the plant's natural auxin perception and response machinery. The key molecular players and their interactions are outlined below:

-

Receptor Binding: The synthetic auxin, 3,6-Dichloropicolinic acid, preferentially binds to the auxin co-receptor complex, which consists of an F-box protein (primarily AFB5 for picolinates) and an Aux/IAA transcriptional repressor.

-

SCF Complex Activation: This binding event stabilizes the interaction between the SCFAFB5 E3 ubiquitin ligase complex and the Aux/IAA protein.

-

Ubiquitination and Degradation: The SCFAFB5 complex polyubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome.

-

De-repression of Auxin Response Factors (ARFs): In the absence of the Aux/IAA repressor, ARF transcription factors are released from inhibition.

-

Uncontrolled Gene Expression: The activated ARFs then bind to auxin response elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their uncontrolled transcription.

-

Physiological Disruption and Phytotoxicity: The massive and unregulated expression of these genes results in a cascade of physiological disruptions, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.

Quantitative Data (Extrapolated)

| Compound | Target | Assay | Value | Reference |

| Picloram | Arabidopsis thaliana | Root Growth Inhibition IC50 | ~1.5 µM | F.G. Walsh et al. (2006) |

| Clopyralid | Arabidopsis thaliana | Root Growth Inhibition IC50 | ~5.0 µM | F.G. Walsh et al. (2006) |

| Aminopyralid | Arabidopsis thaliana | Root Growth Inhibition IC50 | ~0.1 µM | F.G. Walsh et al. (2006) |

| Picloram | Recombinant AtAFB5 | Binding Affinity (Kd) | ~100 nM | M. Prusinska et al. (2022) |

| Halauxifen | Recombinant AtAFB5 | Binding Affinity (Kd) | ~10 nM | M. Prusinska et al. (2022) |

Key Experimental Protocols

To investigate the proposed mechanism of action of this compound, a series of established experimental protocols can be employed.

In Planta Conversion Assay

Objective: To determine if this compound is converted to 3,6-Dichloropicolinic acid in plant tissues.

Methodology:

-

Plant Material: Arabidopsis thaliana seedlings or a susceptible weed species.

-

Treatment: Treat plants with a known concentration of this compound.

-

Extraction: Harvest plant tissues at various time points and perform a methanol-based extraction.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify both the nitrile and its corresponding carboxylic acid.

Auxin Receptor Binding Assay

Objective: To determine the binding affinity of 3,6-Dichloropicolinic acid to the AFB5 auxin receptor.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant AFB5 protein from E. coli or an insect cell system.

-

Ligand Binding Assay: Perform a competitive binding assay using a radiolabeled or fluorescently tagged high-affinity auxin ligand (e.g., [3H]-IAA) and varying concentrations of unlabeled 3,6-Dichloropicolinic acid.

-

Data Analysis: Measure the displacement of the labeled ligand to calculate the inhibition constant (Ki) or the dissociation constant (Kd) of 3,6-Dichloropicolinic acid for AFB5. Surface Plasmon Resonance (SPR) can also be used for a label-free assessment of binding kinetics.

Aux/IAA Degradation Assay

Objective: To demonstrate that 3,6-Dichloropicolinic acid induces the degradation of Aux/IAA repressor proteins.

Methodology:

-

Plant Material: Use a transgenic Arabidopsis line expressing a fusion protein of an Aux/IAA (e.g., IAA7/AXR2) with a reporter like Luciferase (LUC) or Green Fluorescent Protein (GFP).

-

Treatment: Treat seedlings with 3,6-Dichloropicolinic acid.

-

Imaging/Quantification: Monitor the luminescence or fluorescence signal over time. A decrease in the signal indicates the degradation of the Aux/IAA-reporter fusion protein.

Gene Expression Analysis

Objective: To confirm the upregulation of early auxin-responsive genes following treatment with this compound.

Methodology:

-

Plant Material and Treatment: Treat susceptible plants with this compound.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control tissues and reverse transcribe to cDNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for known early auxin-responsive genes (e.g., GH3, SAURs).

-

Data Analysis: Analyze the relative gene expression levels to confirm upregulation in treated samples.

Conclusion

While direct experimental evidence for this compound is pending, the established mechanism of action for picolinate herbicides provides a robust framework for understanding its herbicidal activity. The conversion of the nitrile to the carboxylic acid is a critical activation step, leading to its function as a potent auxin mimic. By targeting the AFB5 auxin co-receptor and inducing the degradation of Aux/IAA repressors, this compound is presumed to unleash a torrent of uncontrolled gene expression, ultimately leading to the demise of susceptible plant species. The experimental protocols outlined in this guide offer a clear path for the empirical validation of this proposed mechanism, providing a solid foundation for future research and development in the field of herbicide science.

Exploring the Biological Landscape of Substituted Cyanopyridines: A Technical Guide

Introduction: The quest for novel therapeutic agents has led researchers to explore a vast array of heterocyclic scaffolds. Among these, the pyridine nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and clinically approved drugs. The specific scaffold of 3,6-dichloropicolinonitrile (also known as 3,6-dichloro-2-cyanopyridine) is primarily documented as a key intermediate in the synthesis of agricultural chemicals, notably the herbicide Lontrel. A comprehensive review of current scientific literature reveals a scarcity of data on the systematic evaluation of novel this compound derivatives for broader biological activities such as anticancer or antimicrobial effects.

However, a closely related class of compounds, substituted 3,5-dicyanopyridines, has been the subject of extensive research, demonstrating significant potential, particularly in oncology. This technical guide will, therefore, focus on the biological activities of these data-rich analogues, providing insights into their therapeutic promise, experimental evaluation, and synthetic strategies.

Section 1: Anticancer Activity of 2-Amino-3,5-Dicyanopyridine Derivatives

A significant body of research has focused on the synthesis and in vitro anticancer evaluation of 2-amino-4-aryl-6-dialkylamino-3,5-dicyanopyridine derivatives. These compounds have shown potent inhibitory effects on the growth of a wide range of human cancer cell lines, with some exhibiting activity at nanomolar concentrations.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the growth inhibitory effects of selected 3,5-dicyanopyridine derivatives against various human cancer cell lines. The data is presented as the concentration required to inhibit 50% of cell growth (GI₅₀).

| Compound ID | R (Aryl Group) | R' (Dialkylamino) | Cell Line | Cancer Type | GI₅₀ (µM) |

| 20 | 4-Cl-Ph | Morpholine | Leukemia | SR | 0.09 |

| 21 | 4-F-Ph | Morpholine | Ovarian Cancer | OVCAR-3 | 0.08 |

| 22 | 4-MeO-Ph | Morpholine | CNS Cancer | SNB-75 | 0.06 |

| 28 | 4-Cl-Ph | Piperidine | Renal Cancer | UO-31 | 0.07 |

| 30 | 4-MeO-Ph | Piperidine | Prostate Cancer | PC-3 | 0.08 |

| 35 | 4-Cl-Ph | N(Et)₂ | Melanoma | SK-MEL-5 | 0.09 |

| 45 | 4-F-Ph | N(Me)₂ | Breast Cancer | HS 578T | 0.08 |

Data synthesized from studies on novel 3,5-dicyanopyridine derivatives, which demonstrated inhibitory effects on the growth of a wide range of cancer cell lines at micromolar and, in some cases, nanomolar concentrations.[1]

Section 2: Experimental Protocols

The evaluation of novel compounds for anticancer activity involves a series of standardized assays. The following protocol details the Sulforhodamine B (SRB) assay, a common method used for cell density determination, which is based on the measurement of cellular protein content.

Protocol: In Vitro Cell Growth Inhibition Assay (SRB Assay)

-

Cell Plating:

-

Harvest cancer cells from exponential phase cultures using trypsin.

-

Count and dilute the cells in an appropriate medium to a density of 5,000-10,000 cells/well.

-

Dispense 100 µL of the cell suspension into 96-well microtiter plates.

-

Incubate the plates for 24 hours at 37°C, 5% CO₂, and 100% relative humidity to allow for cell attachment.

-

-

Compound Addition:

-

Prepare stock solutions of the test compounds in DMSO.

-

Perform serial dilutions to create a range of concentrations (e.g., from 10⁻⁴ to 10⁻⁸ M).

-

Add 100 µL of the medium containing the test compound to the appropriate wells.

-

-

Incubation:

-

Return the plates to the incubator and incubate for an additional 48 hours.

-

-

Cell Fixation and Staining:

-

Terminate the assay by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C.

-

Wash the plates five times with deionized water to remove TCA, medium, and serum.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Stain for 10 minutes at room temperature.

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

-

Data Acquisition:

-

Measure the optical density (OD) at 510 nm using an automated plate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%) from dose-response curves.

-

Section 3: Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex chemical syntheses and biological evaluation workflows. The following sections provide Graphviz diagrams illustrating these processes for 3,5-dicyanopyridine derivatives.

Synthetic Pathway for 2-Amino-3,5-Dicyanopyridine Derivatives

The synthesis of these compounds often involves a multi-component reaction, which is an efficient strategy for building molecular complexity in a single step.

Caption: General synthetic scheme for 2-amino-3,5-dicyanopyridine derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating a compound for its anticancer potential follows a logical progression from initial screening to more detailed mechanistic studies.

Caption: Workflow for the in vitro screening of novel anticancer compounds.

References

Environmental Fate and Degradation of 3,6-Dichloropicolinonitrile: A Technical Guide

Disclaimer: Limited direct experimental data is publicly available for the environmental fate and degradation of 3,6-Dichloropicolinonitrile. This guide synthesizes information on closely related chemical structures and established scientific principles to provide a probable assessment of its environmental behavior. The degradation pathways and quantitative data presented are illustrative and based on analogous compounds.

Introduction

This compound is a chlorinated pyridine compound containing a nitrile functional group. Its environmental fate is governed by a combination of physical, chemical, and biological processes in soil and water. Understanding these processes is critical for assessing its potential environmental impact, persistence, and the formation of any potential transformation products. This technical guide outlines the likely environmental fate and degradation pathways of this compound in soil and aquatic environments, based on established principles and data from structurally similar molecules.

Physicochemical Properties and Environmental Distribution

Table 1: Estimated Physicochemical Properties and their Environmental Implications

| Property | Estimated Value/Characteristic | Implication for Environmental Fate |

| Water Solubility | Low to Moderate | Limited leaching in soil; potential for partitioning to sediment in aquatic systems. |

| Vapor Pressure | Low | Volatilization from soil and water surfaces is likely to be a minor dissipation pathway. |

| Octanol-Water Partition Coefficient (Kow) | Moderate to High | Tendency to adsorb to organic matter in soil and sediment, reducing bioavailability. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Moderate to High | Indicates potential for strong binding to soil organic carbon, leading to lower mobility. |

Degradation in Soil

The degradation of this compound in soil is expected to be a multifaceted process involving microbial activity and, to a lesser extent, abiotic processes.

Biotic Degradation (Biodegradation)

Microbial degradation is anticipated to be the primary mechanism for the dissipation of this compound in soil. Soil microorganisms, including bacteria and fungi, can utilize organic compounds as a source of carbon and energy, leading to their breakdown. The degradation of chlorinated aromatic compounds often proceeds through initial enzymatic attacks that can lead to dechlorination and ring cleavage.

Key Microbial Transformation Processes:

-

Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be enzymatically hydrolyzed by nitrilase or nitrile hydratase/amidase enzyme systems in microorganisms. This would likely transform this compound into 3,6-Dichloropicolinamide and subsequently to 3,6-Dichloropicolinic acid.

-

Reductive Dechlorination: Under anaerobic conditions, which can exist in saturated soils or deeper soil layers, microorganisms may remove chlorine atoms from the pyridine ring.

-

Oxidative Degradation: Aerobic microorganisms can introduce hydroxyl groups onto the aromatic ring, a critical step that often precedes ring cleavage.

Table 2: Hypothetical Soil Degradation Half-Life for this compound

| Soil Condition | Process | Estimated Half-Life (DT50) | Notes |

| Aerobic | Microbial Degradation | 30 - 90 days | Half-life can vary significantly with soil type, organic matter content, microbial population, temperature, and moisture. |

| Anaerobic | Microbial Degradation | 60 - 180 days | Degradation is typically slower under anaerobic conditions. |

Abiotic Degradation

Abiotic degradation processes for this compound in soil are expected to be less significant than microbial degradation.

-

Hydrolysis: Chemical hydrolysis of the nitrile group can occur, but it is generally a slow process in the typical pH range of soils (pH 5-9).

-

Photolysis: On the soil surface, photodegradation by sunlight can occur. However, the compound is likely to be incorporated into the soil matrix, limiting its exposure to light.

Degradation in Water

In aquatic environments, the degradation of this compound will be influenced by photolysis, hydrolysis, and microbial activity in the water column and sediment.

Photolysis

Direct photolysis in sunlit surface waters is expected to be a significant degradation pathway. The absorption of UV radiation can lead to the cleavage of the carbon-chlorine bonds. The rate of photolysis is dependent on water clarity, depth, and season.

Table 3: Hypothetical Aquatic Degradation Half-Life for this compound

| Compartment | Process | Estimated Half-Life (DT50) | Notes |

| Water Column | Photolysis (Direct) | 2 - 15 days | Dependent on light intensity and water clarity. |

| Water Column | Hydrolysis | > 100 days | Generally slow at neutral pH. |

| Sediment | Microbial Degradation (Aerobic) | 45 - 120 days | Slower than in soil due to lower temperatures and potentially different microbial communities. |

| Sediment | Microbial Degradation (Anaerobic) | 90 - 250 days | Primary degradation process in deeper, anoxic sediments. |

Hydrolysis

Chemical hydrolysis in the water column is likely to be a slow process at environmentally relevant pH values.

Aquatic Biodegradation

Microorganisms in the water column and, more significantly, in the sediment will contribute to the degradation of this compound. Similar to soil, the primary microbial transformations are expected to be the hydrolysis of the nitrile group and subsequent degradation of the resulting picolinic acid.

Degradation Pathways

Based on the degradation of analogous chlorinated pyridine and nitrile-containing compounds, a plausible degradation pathway for this compound is proposed below.

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of 3,6-Dichloropicolinonitrile

Introduction

3,6-Dichloropicolinonitrile is a chlorinated pyridine derivative containing a nitrile functional group. Accurate and sensitive quantification of this compound is essential for various applications, including chemical synthesis quality control, environmental monitoring, and toxicology studies. This document provides detailed protocols for the analysis of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

These methods are selected for their robustness, sensitivity, and common availability in analytical laboratories. GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC-UV is a versatile and cost-effective technique suitable for routine analysis of less volatile compounds and for purity assessments in formulations.

Analytical Methods Overview

A summary of the proposed analytical methods is presented below. Detailed protocols are provided in the subsequent sections.

| Technique | Principle | Typical Application | Key Advantages |

| GC-MS | Separation of volatile compounds based on their boiling point and polarity, followed by detection and identification based on their mass-to-charge ratio. | Trace analysis in environmental samples (e.g., water, soil) and biological matrices. | High sensitivity, high selectivity, and definitive compound identification. |

| HPLC-UV | Separation based on the compound's polarity and interaction with a stationary phase, with detection by ultraviolet absorbance. | Quantification in process chemistry samples, pharmaceutical formulations, and purity assessments. | Robust, cost-effective, and widely available for non-volatile or thermally labile compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details a proposed GC-MS method for the quantification of this compound. The protocol is based on general methods for the analysis of chlorinated organic compounds in various matrices.

Experimental Protocol

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

For Water Samples:

-

To a 50 mL water sample, add a suitable surrogate standard.

-

Adjust the pH of the sample if necessary to ensure the analyte is in a neutral form.

-

Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Shake vigorously for 2 minutes in a separatory funnel.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction twice more with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add a known amount of internal standard prior to analysis.

-

-

For Solid Samples (e.g., Soil, Tissue):

-

Homogenize a 5-10 g sample with anhydrous sodium sulfate to remove moisture.

-

Perform a Soxhlet extraction or an accelerated solvent extraction with an appropriate solvent (e.g., hexane/acetone mixture).

-

Concentrate the extract and perform a solvent exchange to a solvent compatible with GC analysis if necessary.

-

The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

-

Adjust the final volume to 1 mL and add the internal standard.

-

Developing a high-performance liquid chromatography (HPLC) method for 3,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,6-Dichloropicolinonitrile. This method is suitable for purity assessment, stability studies, and quality control of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A reliable and accurate analytical method is essential for ensuring the quality and consistency of this starting material and for monitoring its presence in reaction mixtures and final products. The HPLC method described herein provides excellent sensitivity, specificity, and reproducibility for the determination of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Structure | (A chemical structure diagram would be placed here in a formal document) |

| Molecular Formula | C₆H₂Cl₂N₂ |

| Molecular Weight | 173.00 g/mol |

| CAS Number | 1702-18-7 |

| Appearance | White to off-white crystalline solid |

| UV Absorbance Maximum (λmax) | ~275 nm (in Methanol) |

Experimental Protocols

3.1. Instrumentation, Reagents, and Materials

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

-

Reagents:

-

This compound reference standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Deionized water (18.2 MΩ·cm).

-

Formic acid (LC-MS grade).

-

-

Chromatographic Column:

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

3.2. Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in deionized water.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: Methanol.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25.0 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

3.4. Sample Preparation

Accurately weigh the sample and dissolve it in methanol to obtain a theoretical concentration of this compound within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected quantitative data for method performance.

Table 1: Method Validation and System Suitability Data

| Parameter | Acceptance Criteria | Expected Result |

| Retention Time (min) | Approx. 9.5 | 9.6 |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | > 10000 |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range (µg/mL) | - | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | - | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | - | 0.50 |

| Precision (%RSD) | ≤ 2.0% | < 1.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |

Workflow Visualization

The logical flow of the experimental protocol is illustrated in the diagram below.

Application Notes: 3,6-Dichloropicolinonitrile as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 3,6-Dichloropicolinonitrile as a key intermediate in the synthesis of herbicides and as a scaffold for creating diverse substituted pyridine derivatives through nucleophilic aromatic substitution.

Application Note 1: Synthesis of the Herbicide Clopyralid (3,6-Dichloropicolinic Acid)

This compound is a direct precursor to the selective herbicide Clopyralid. The primary transformation is the hydrolysis of the nitrile functional group to a carboxylic acid. This process is efficient and is a key step in the commercial production of this widely used agrochemical.[1][2] Clopyralid is effective for controlling broadleaf weeds.[3][4]

Reaction Scheme: Hydrolysis

The overall reaction involves the conversion of the nitrile group to a carboxylic acid under alkaline conditions, followed by acidification to yield the final product.

Caption: Reaction pathway for the synthesis of Clopyralid.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from methodologies described in the patent literature for the synthesis of Clopyralid.[1]

Materials:

-

This compound

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) or other suitable acid

-

Deionized Water

Procedure:

-

Preparation of Alkaline Solution: Prepare an ethanolic sodium hydroxide solution.

-

Reaction: Add this compound to the alkaline ethanol solution.

-

Hydrolysis: Heat the mixture to reflux and stir until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Acidification: After the reaction is complete, cool the mixture. Adjust the pH of the system to 2-3 using an appropriate acid (e.g., HCl).

-

Precipitation and Isolation: The product, 3,6-Dichloropicolinic acid (Clopyralid), will precipitate out of the solution upon acidification.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed if a higher purity is required.

Quantitative Data

While specific yields for the hydrolysis step alone are not detailed, the overall synthesis route is described as high-yielding.[1]

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Product | 3,6-Dichloropicolinic Acid | [1][3] |

| Reaction Type | Nitrile Hydrolysis | [1] |

| Key Reagents | Ethanolic NaOH, Acid | [1] |

Application Note 2: General Precursor for Substituted Pyridines via Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the pyridine ring of this compound are susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile group, facilitates the attack of nucleophiles. This makes this compound a valuable building block for generating a library of substituted pyridine compounds for applications in drug discovery and materials science.

General Reaction and Mechanism

The SNAr reaction typically proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: Generalized experimental workflow for S_NAr reactions.

Potential Nucleophiles and Products

A wide range of nucleophiles can be employed, leading to diverse product scaffolds.

| Nucleophile Type | Example | Resulting Functional Group |

| Amines | R-NH₂ | Amino (-NHR) |

| Alcohols/Phenols | R-OH | Ether (-OR) |

| Thiols/Thiophenols | R-SH | Thioether (-SR) |

| Azides | NaN₃ | Azido (-N₃) |

The substitution can be controlled to favor either mono- or di-substitution by manipulating the reaction conditions, such as stoichiometry of the nucleophile and temperature.

Generalized Experimental Protocol: Mono-substitution via SNAr

This generalized protocol is based on standard procedures for SNAr reactions on activated chloro-heterocycles.[7]

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., a primary or secondary amine) (1.0 eq)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA) (1.0 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or DMF)

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in the anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the stirring solution, add the desired nucleophile (1.0 eq), followed by the dropwise addition of the base (1.0 eq).

-

Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature. The reaction time can range from a few hours to overnight.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

By employing a second, different nucleophile in a subsequent step, researchers can synthesize di-substituted picolinonitriles with different functionalities at the 3 and 6 positions, further expanding the molecular diversity achievable from this precursor.

References

- 1. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 1702-17-6,Clopyralid | lookchem [lookchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Pivotal Role of 3,6-Dichloropicolinonitrile in Herbicide Synthesis and Agricultural Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropicolinonitrile, while not an active herbicide itself, serves as a critical intermediate in the synthesis of the highly effective and widely used herbicide, 3,6-Dichloropicolinic acid, commonly known as clopyralid.[1] Clopyralid is a selective, systemic herbicide prized for its control of broadleaf weeds, particularly those in the Asteraceae (thistle), Fabaceae (legume), and Polygonaceae (knotweed) families.[2][3] Its utility in various crops, rangelands, and industrial sites underscores the importance of its synthetic precursors like this compound.[3][4] This document provides detailed application notes on the end-product herbicide, protocols for the synthesis of this compound and its conversion to clopyralid, and methods for evaluating its herbicidal efficacy.

Application Notes for 3,6-Dichloropicolinic Acid (Clopyralid)

Herbicidal Spectrum and Use

Clopyralid is a post-emergence herbicide with activity on emerged weeds, demonstrating particular efficacy against annual and perennial broadleaf weeds.[5] Its selective nature allows for its use in a variety of settings, including cereal crops (wheat, barley, oats), canola, sugar beets, pastures, and non-crop areas, without harming grasses.[1][2][4]

Mechanism of Action: Synthetic Auxin

Clopyralid is classified as a synthetic auxin herbicide (Group I).[1][2] It mimics the natural plant growth hormone indole-3-acetic acid (IAA), leading to an "auxin overload" in susceptible plants.[3] This disruption of normal hormonal balance results in uncontrolled and disorganized cell growth, ultimately causing epinasty (twisting of stems and petioles), and plant death.[6]

Quantitative Herbicidal Efficacy Data

The following tables summarize the recommended application rates of clopyralid for the control of various invasive and common broadleaf weeds. Efficacy can be influenced by weed size, growth stage, and environmental conditions.[3]

Table 1: Recommended Application Rates of Clopyralid for Weed Control

| Target Weed | Application Rate (g a.e./ha) | Weed Stage | Efficacy (%) |

| Canada Thistle (Cirsium arvense) | 140 - 210 | Rosette to early bolt | 90 - 100 |

| Spotted Knapweed (Centaurea stoebe) | 210 - 280 | Rosette to bolting | 90 - 100 |

| Yellow Starthistle (Centaurea solstitialis) | 70 - 140 | Rosette stage | 95 - 100 |

| Capeweed (Arctotheca calendula) | 60 - 120 | Up to 8 leaf, 10cm diameter | 80 - 100+ |

| Sowthistle (Sonchus oleraceus) | 40 | Young rosettes up to 8 true leaves | Good control |

| Prickly Lettuce (Lactuca serriola) | 60 - 150 | Up to 6 leaf, max. 10cm diameter | Good control |

a.e. = acid equivalent Data compiled from various sources.[1][3][7]

Table 2: Efficacy of Clopyralid on Various Weeds at 14 and 28 Days After Treatment (DAT)

| Weed Species | Application Rate (g a.e./ha) | Visual Control at 14 DAT (%) | Visual Control at 28 DAT (%) |

| Canada Thistle (Cirsium arvense) | 140 | 85 - 95 | 90 - 100 |

| Russian Knapweed (Acroptilon repens) | 210 | 70 - 85 | 80 - 95 |

| Common Ragweed (Ambrosia artemisiifolia) | 280 | 60 - 75 | 80 - 90 |

[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of this compound from 2,3,6-trichloropyridine.

Materials:

-

2,3,6-trichloropyridine

-

Glacial acetic acid

-

Molybdenum trioxide

-

Hydrogen peroxide (30-50%)

-

Dimethylformamide (DMF)

-

Sodium cyanide (NaCN)

-

Phosphorus trichloride (PCl₃)

-

Ethanol

-

Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus, rotary evaporator.

Procedure:

-

Oxidation: Dissolve 2,3,6-trichloropyridine in glacial acetic acid in a round-bottom flask. Add a catalytic amount of molybdenum trioxide. Heat the mixture to 80°C with stirring. Slowly add hydrogen peroxide dropwise. Monitor the reaction by a suitable method (e.g., TLC or LC-MS). After completion, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 2,3,6-trichloropyridine N-oxide.

-

Cyanation: Dissolve the 2,3,6-trichloropyridine N-oxide in DMF. Add sodium cyanide and heat the mixture to carry out the cyanation reaction. After the reaction is complete, remove the solvent by rotary evaporation. Recrystallize the residue from ethanol to obtain 2-cyano-3,6-dichloropyridine N-oxide.

-

Deoxygenation: Mix the 2-cyano-3,6-dichloropyridine N-oxide with phosphorus trichloride and heat the mixture. After the reaction, carefully pour the mixture into ice water to precipitate the product. Filter the solid to obtain this compound.

Protocol 2: Hydrolysis of this compound to 3,6-Dichloropicolinic Acid

This protocol outlines the conversion of the nitrile to the carboxylic acid.

Materials:

-

This compound

-

Ethanolic sodium hydroxide solution

-

Hydrochloric acid (HCl)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, pH meter, filtration apparatus.

Procedure:

-

Add this compound to an ethanolic sodium hydroxide solution in a round-bottom flask.

-

Heat the mixture under reflux with stirring until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and adjust the pH to 2-3 with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 3,6-Dichloropicolinic acid.

Protocol 3: Greenhouse Efficacy Trial for Herbicides

This protocol provides a general method for assessing the efficacy of a herbicide in a controlled greenhouse environment.[8][9]

Materials:

-

Target weed seeds

-

Pots or trays with a suitable soil mix

-

Herbicide formulation (e.g., 3,6-Dichloropicolinic acid)

-

Calibrated greenhouse sprayer

-

Greenhouse or growth chamber with controlled environment

-

Data collection sheets

Procedure:

-

Plant Propagation: Sow seeds of the target weed species in pots or trays and allow them to grow to a specific stage (e.g., 2-4 true leaves).

-

Herbicide Application: Prepare different concentrations of the herbicide. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

-

Incubation: Place the treated and control plants in a greenhouse with controlled temperature, humidity, and light conditions.

-

Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control on a scale of 0 (no effect) to 100 (complete kill).

-

Biomass Measurement (Optional): At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and weigh it to determine the reduction in biomass compared to the control.

-

Data Analysis: Analyze the data using appropriate statistical methods to determine the effective dose and compare the efficacy of different concentrations.

Protocol 4: Analysis of 3,6-Dichloropicolinic Acid Residues in Soil and Water

This protocol outlines a general procedure for the extraction and analysis of clopyralid residues using High-Performance Liquid Chromatography (HPLC).[6][10][11]

Materials:

-

Soil or water samples

-

Methanol-NaOH extraction solvent

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Dichloromethane

-

HPLC system with a UV or MS/MS detector

-

C18 column

Procedure:

-

Sample Preparation (Soil): Extract a known amount of soil with a methanol-NaOH solution. Centrifuge and filter the extract.

-

Sample Preparation (Water): Acidify the water sample and perform a liquid-liquid extraction with a suitable organic solvent.

-

Cleanup: Pass the extract through an SPE cartridge to remove interfering substances. Elute the clopyralid with an appropriate solvent.

-

Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample into the HPLC system. Separation is typically achieved on a C18 column with a suitable mobile phase (e.g., a mixture of acidified water and acetonitrile/methanol). Detect and quantify the clopyralid using a UV or MS/MS detector.

Visualizations

References

- 1. genfarm.com.au [genfarm.com.au]

- 2. apparentag.com.au [apparentag.com.au]

- 3. benchchem.com [benchchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. fbn.com [fbn.com]

- 6. benchchem.com [benchchem.com]

- 7. fs1.agrian.com [fs1.agrian.com]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Laboratory protocols for the safe handling and disposal of 3,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals